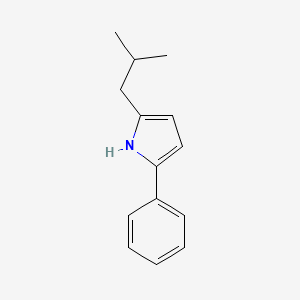![molecular formula C18H20N2 B6335778 2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole CAS No. 1422518-46-4](/img/structure/B6335778.png)
2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (hereafter referred to as 2-Indol-HCP) is a cyclic hydrocarbon compound that has been found to possess a wide range of properties and applications. It is a colorless, water-soluble, and non-toxic compound that has been studied extensively in recent years. 2-Indol-HCP has been found to be an important component of many natural products, and has also been studied for its potential therapeutic benefits.
科学的研究の応用
2-Indol-HCP has been studied extensively in scientific research due to its wide range of potential applications. It has been studied as a potential therapeutic agent for the treatment of a variety of diseases and conditions, including cancer, inflammation, and neurodegenerative diseases. 2-Indol-HCP has also been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, it has been studied for its potential use in the development of new drugs and therapies.
作用機序
2-Indol-HCP has been found to act on a variety of targets, including enzymes, receptors, and other proteins. It has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. 2-Indol-HCP has also been found to interact with the receptor for advanced glycation end products (RAGE), which is involved in the development of neurodegenerative diseases. Additionally, it has been found to interact with the enzyme thymidine kinase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
2-Indol-HCP has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been found to possess anti-apoptotic, anti-angiogenic, and anti-metastatic properties. Furthermore, it has been found to possess neuroprotective properties, and has been found to be beneficial in the treatment of a variety of neurological disorders.
実験室実験の利点と制限
2-Indol-HCP has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized using a variety of methods. Additionally, it is non-toxic and water-soluble, making it safe to handle in the laboratory. A limitation of 2-Indol-HCP is that it is not very stable, and can degrade over time. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for the study of 2-Indol-HCP. One potential direction is the development of new drugs and therapies based on its anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, further research could be conducted to better understand its mechanism of action, and to develop new methods for its synthesis. Furthermore, further research could be conducted to explore its potential therapeutic benefits in the treatment of neurological disorders. Finally, further research could be conducted to explore its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent in other areas of medicine.
合成法
2-Indol-HCP can be synthesized through a variety of methods, including the use of the Knoevenagel condensation reaction, the Fischer indole synthesis, and the Ullmann reaction. The Knoevenagel condensation reaction is the most commonly used method for the synthesis of 2-Indol-HCP. This reaction involves the condensation of an aldehyde or ketone with a primary amine in the presence of a strong base, such as sodium hydroxide. The Fischer indole synthesis involves the use of a nitro compound and an amine, which are reacted in the presence of an acid catalyst. The Ullmann reaction involves the reaction of an aryl halide with an amine in the presence of a copper catalyst.
特性
IUPAC Name |
2-(1H-indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-2-6-13-10-15(20-17(13)8-3-1)11-14-12-19-18-9-5-4-7-16(14)18/h4-5,7,9-10,12,19-20H,1-3,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOGETGLJXGAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC(=C2)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

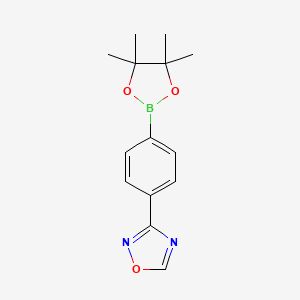



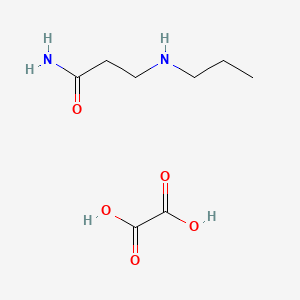
![4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%](/img/structure/B6335720.png)
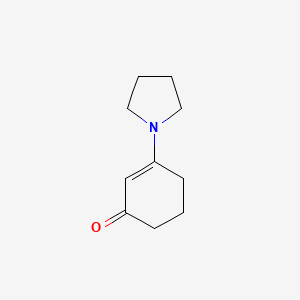
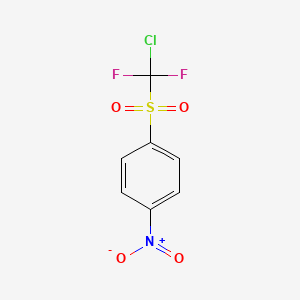


![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)

